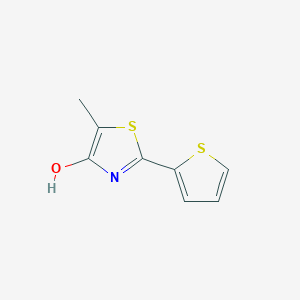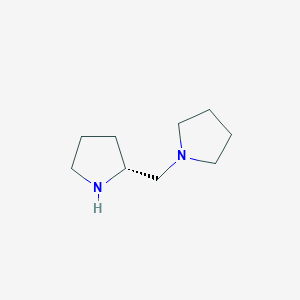![molecular formula C16H12N2O3 B2428856 4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde CAS No. 1090724-58-5](/img/structure/B2428856.png)
4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrido[1,2-a]pyrimidine core with an oxo group at the 4-position and a methoxybenzaldehyde moiety at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde typically involves multicomponent reactions. One efficient method starts with 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes. The reaction is carried out under moderate to good yields and involves the use of spectral methods to establish the structure of the pyridopyrimidine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of multicomponent reactions due to their high atom economy and selectivity. These reactions are advantageous for industrial applications as they allow for the efficient synthesis of complex structures from simple building blocks .
化学反应分析
Types of Reactions
4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.
Substitution: The methoxybenzaldehyde moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can have enhanced biological activities and different physicochemical properties .
科学研究应用
4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its role in drug development, particularly as a potential inhibitor of various enzymes and receptors.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of 4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
相似化合物的比较
Similar Compounds
4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,4-Oxadiazole and 1,3,4-thiadiazole-substituted pyrido[1,2-a]pyrimidines: These derivatives are studied for their anti-HIV-1 activity and other medicinal properties.
Uniqueness
4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methoxybenzaldehyde moiety enhances its potential as a versatile intermediate in organic synthesis and drug development .
属性
IUPAC Name |
4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-10-12-4-6-14(7-5-12)21-11-13-9-16(20)18-8-2-1-3-15(18)17-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBLECWXCBUHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)COC3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate](/img/structure/B2428773.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2428780.png)

![Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate](/img/new.no-structure.jpg)

![1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B2428785.png)

![3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride](/img/structure/B2428787.png)



![3-ethyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2428796.png)
